tert-Butyl (8,8-dioxido-8-thia-2-azaspiro[4.5]decan-4-yl)carbamate
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Overview
Description
“tert-Butyl (8,8-dioxido-8-thia-2-azaspiro[4.5]decan-4-yl)carbamate” is a spirocyclic building block . It provides a new area of chemical space with straightforward functional handles for further diversification .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C13H24N2O4S/c1-12(2,3)19-11(16)15-10-8-14-9-13(10)4-6-20(17,18)7-5-13/h10,14H,4-9H2,1-3H3,(H,15,16)
. This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) in the molecule. Physical and Chemical Properties Analysis
The compound has a molecular weight of 304.41 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
New Reagents and Protecting Group Application
A novel reagent, tert-butyl (2,4-dioxo-3-azaspiro[5,5] undecan-3-yl) carbonate (Boc-OASUD), has been introduced for preparing N-Boc-amino acids, offering an improvement over di-tert-butyl dicarbonate due to its solid state and enhanced stability. This reagent reacts with amino acids and their esters at room temperature, yielding N-Boc-amino acids and their esters without racemization and in good yields (Rao et al., 2017).
Synthesis and Antiviral Activity
Research on 1-thia-4-azaspiro[4.5]decan-3-one derivatives has demonstrated their potential in antiviral drug development. Compounds synthesized from this scaffold showed inhibitory activity against human coronavirus 229E, highlighting the versatility of the 1-thia-4-azaspiro[4.5]decan-3-one scaffold for developing novel antiviral agents (Apaydın et al., 2019).
Pseudopeptide Synthesis
The synthesis of spirolactams as conformationally restricted pseudopeptides showcases the compound's application in peptide synthesis. These spirolactams serve as constrained surrogates for dipeptides like Pro-Leu and Gly-Leu, illustrating the compound's utility in creating more stable peptide analogs (Fernandez et al., 2002).
Supramolecular Chemistry
In supramolecular chemistry, derivatives of the discussed compound have been utilized to study the relationship between molecular and crystal structures, particularly focusing on the role of substituents in supramolecular arrangements. This research underlines the importance of tert-Butyl (8,8-dioxido-8-thia-2-azaspiro[4.5]decan-4-yl)carbamate derivatives in understanding and designing complex crystal structures (Graus et al., 2010).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H318, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation respectively . The compound should be handled with appropriate safety measures.
Properties
IUPAC Name |
tert-butyl N-(8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decan-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4S/c1-12(2,3)19-11(16)15-10-8-14-9-13(10)4-6-20(17,18)7-5-13/h10,14H,4-9H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIJNPDDNAMPCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC12CCS(=O)(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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